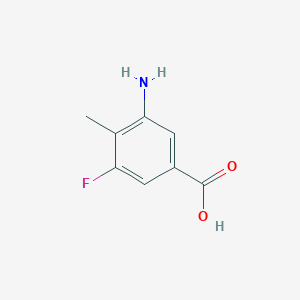

3-Amino-5-fluoro-4-methylbenzoic acid

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to 3-Amino-5-fluoro-4-methylbenzoic acid involves multiple steps, including nitrification, esterification, and hydronation, starting from related benzoic acid derivatives. An optimization method for synthesizing Methyl 2-amino-5-fluorobenzoate, which shares a close structural relationship, has been developed using 3-fluorobenzoic acid as the raw material. The process entails reactions with mixed acid and methanol, followed by reduction, yielding the target product with high purity and yield (Yin Jian-zhong, 2010).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the reactivity and properties of 3-Amino-5-fluoro-4-methylbenzoic acid. Studies on related compounds, such as 4-Chloro-2-fluoro-5-nitrobenzoic acid, have shown the utility of these molecules as multireactive building blocks for synthesizing various heterocyclic scaffolds, illustrating the importance of structural analysis in developing synthetic strategies (Soňa Křupková et al., 2013).

Chemical Reactions and Properties

The chemical reactivity of 3-Amino-5-fluoro-4-methylbenzoic acid can be inferred from related research on benzoic acid derivatives. For example, the synthesis of 4-Amino-3-nitrobenzoic acid methyl ester through Fischer esterification highlights the compound's amenability to esterification reactions, which are pivotal in modifying its chemical properties for specific applications (Caleb M Kam et al., 2020).

Physical Properties Analysis

The physical properties of compounds closely related to 3-Amino-5-fluoro-4-methylbenzoic acid, such as solubility, melting point, and crystalline structure, play a significant role in their application and handling. For instance, the coordination assembly of 3,5-dinitro-4-methylbenzoic acid with Pr(III), synthesized via hydrothermal methods, reveals how hydrogen bonding and crystalline structure can influence the stability and solubility of these compounds (S. Varughese, V. Pedireddi, 2005).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, reactivity towards electrophiles and nucleophiles, and stability under various conditions, are fundamental to the application of 3-Amino-5-fluoro-4-methylbenzoic acid. Research on similar compounds, like the study of solvent-dependent coordination polymers of 3,5-dinitrobenzoic acid and 3,5-dinitro-4-methylbenzoic acid with 4,4'-bipyrdine, showcases the significant impact of chemical structure on reactivity and interaction with other molecules (V. Pedireddi, S. Varughese, 2004).

Scientific Research Applications

Synthesis and Pharmaceutical Application

3-Amino-5-fluoro-4-methylbenzoic acid plays a significant role in the synthesis of various pharmacologically active compounds. For instance, it is utilized in the creation of benzo[b]thiophen derivatives with potential pharmacological activities (Chapman, Clarke, & Sawhney, 1968). Furthermore, it serves as a precursor in the synthesis of methyl 2-amino-5-fluorobenzoate, showcasing its importance in the development of new chemical entities (Yin Jian-zhong, 2010).

Role in Antitumor Research

This compound also finds application in antitumor research. For example, it's used in synthesizing fluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles, which have shown potent cytotoxic properties in vitro against specific human breast cancer cell lines (Hutchinson et al., 2001).

Applications in Imaging and Sensing

Its derivatives are explored in the development of fluorescent sensors, like the creation of a chemosensor for aluminum ions detection, which could be used for bio-imaging in cancer cell lines (Ye et al., 2014).

Metabolic and Chemical Property Studies

The study of substituted benzoic acids, including variants of 3-amino-5-fluoro-4-methylbenzoic acid, provides insights into their metabolic fates and helps in understanding key features of drug-metabolizing enzyme active sites. This information is crucial for drug development (Ghauri et al., 1992).

Environmental Applications

In environmental science, fluorinated compounds like those derived from 3-amino-5-fluoro-4-methylbenzoic acid have been studied to detect aromatic metabolites in methanogenic consortia, demonstrating its utility in understanding microbial degradation pathways (Londry & Fedorak, 1993).

Solid-Phase Synthesis

This compound is also integral in solid-phase synthesis techniques. For example, it is used in the synthesis of substituted 2-aminomethylbenzimidazoles, indicating its role in creating novel compounds for potential therapeutic applications (Kilburn, Lau, & Jones, 2000).

Synthesis of Antibacterial Agents

It is employed in synthesizing new fluorine-containing thiadiazolotriazinones, which show promising antibacterial activity (Holla, Bhat, & Shetty, 2003).

Safety and Hazards

The safety information available indicates that 3-Amino-5-fluoro-4-methylbenzoic acid is harmful . The hazard statements include H302, H315, H319, H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .

Mechanism of Action

Target of Action

It’s known that benzylic compounds typically interact with various enzymes and receptors in the body .

Mode of Action

Benzylic compounds generally undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure of the target molecules, potentially altering their function .

Biochemical Pathways

Given its structural similarity to other benzylic compounds, it may be involved in various biochemical reactions and pathways .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Amino-5-fluoro-4-methylbenzoic acid . Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets.

properties

IUPAC Name |

3-amino-5-fluoro-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-4-6(9)2-5(8(11)12)3-7(4)10/h2-3H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGSFFMYPNCKQCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1F)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30612130 | |

| Record name | 3-Amino-5-fluoro-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30612130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-5-fluoro-4-methylbenzoic acid | |

CAS RN |

103877-75-4 | |

| Record name | 3-Amino-5-fluoro-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30612130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

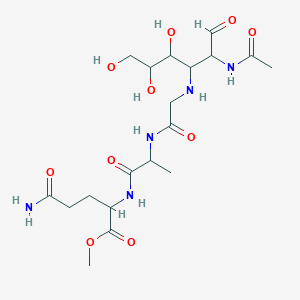

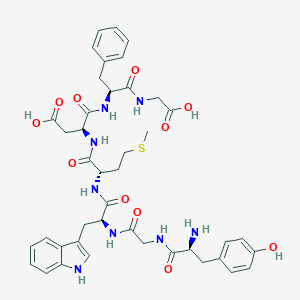

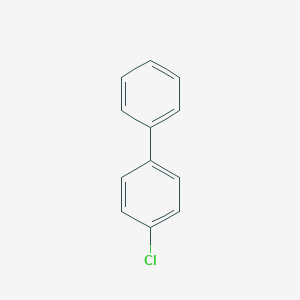

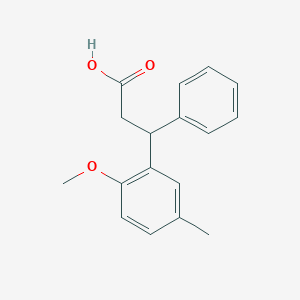

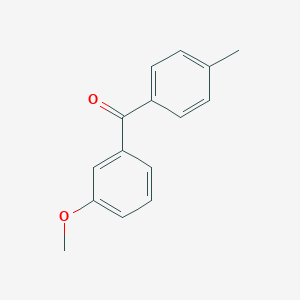

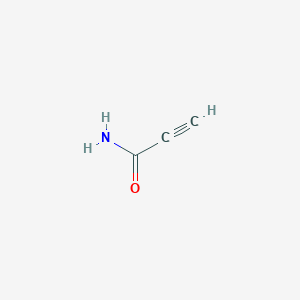

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(4'-Chloro-biphenyl-4-YL)-2-oxo-ethyl]acrylic acid](/img/structure/B17847.png)

![(4E)-1-(3-acetylphenyl)-4-[[2-[[(E)-[1-(3-acetylphenyl)-4,5-dioxo-2-sulfanylidenepyrrolidin-3-ylidene]-phenylmethyl]amino]ethylamino]-phenylmethylidene]-5-sulfanylidenepyrrolidine-2,3-dione](/img/structure/B17860.png)

![N,N-Diethyl-4-[hydroxy(3-methoxyphenyl)methyl]benzamide](/img/structure/B17865.png)

![4-[(Chloro)(3-methoxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B17866.png)

![Tetrasodium;5-amino-3-[[4-[4-[2-(8-amino-1-oxo-3,6-disulfonatonaphthalen-2-ylidene)hydrazinyl]-3-methylphenyl]-2-methylphenyl]hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate](/img/structure/B17873.png)